molecular formula C7H14Cl2N4 B2757464 3-(Triazol-1-yl)piperidine;dihydrochloride CAS No. 2460755-72-8

3-(Triazol-1-yl)piperidine;dihydrochloride

Cat. No.: B2757464
CAS No.: 2460755-72-8
M. Wt: 225.12
InChI Key: LZGLAEAJDLFWCN-UHFFFAOYSA-N
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Description

3-(Triazol-1-yl)piperidine;dihydrochloride is a chemical compound with the molecular formula C7H12N4.2HCl. It is a derivative of piperidine, a six-membered ring containing nitrogen, and triazole, a five-membered ring containing three nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Triazol-1-yl)piperidine;dihydrochloride typically involves the reaction of piperidine with triazole under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of triazole. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-(Triazol-1-yl)piperidine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or piperidine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole or piperidine rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Substituted triazole or piperidine derivatives with various functional groups.

Scientific Research Applications

3-(Triazol-1-yl)piperidine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride
  • 1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine dihydrochloride
  • 1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]piperazine trihydrochloride

Uniqueness

3-(Triazol-1-yl)piperidine;dihydrochloride is unique due to its specific combination of the triazole and piperidine rings, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and the study of enzyme mechanisms.

Properties

IUPAC Name

3-(triazol-1-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-2-7(6-8-3-1)11-5-4-9-10-11;;/h4-5,7-8H,1-3,6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGLAEAJDLFWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C=CN=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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